An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride (CAS No. 1909309-75-6), a substituted cyclic amino acid of interest in pharmaceutical research and development. As a molecule containing both a secondary amine and a carboxylic acid, its properties are critically dependent on pH. This guide, designed for researchers, scientists, and drug development professionals, details the experimental methodologies and underlying scientific principles for determining its key physicochemical parameters. While specific experimental data for this novel compound is not yet publicly available, this document serves as an authoritative guide to its complete and robust characterization, ensuring data integrity and scientific rigor. We will explore the determination of ionization constants (pKa), lipophilicity (LogP and LogD), aqueous solubility, melting point, and stability. Each section provides not only step-by-step protocols but also the scientific rationale (the "why") behind the experimental choices, ensuring a self-validating system of analysis.
Molecular Structure and Basic Information
| Property | Value | Source |
| IUPAC Name | 5,6-dimethylpiperidine-2-carboxylic acid hydrochloride | - |
| CAS Number | 1909309-75-6 | [1] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Canonical SMILES | CC1CCCC(N1)C(=O)O.Cl | - |
Ionization Constant (pKa) Determination: The Key to pH-Dependent Behavior
The ionization state of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride governs its interaction with biological systems, including its solubility, permeability, and receptor binding. As a zwitterionic compound at certain pH values, it possesses two ionizable groups: the carboxylic acid (acidic) and the piperidine nitrogen (basic). Determining the pKa values for both is the first and most critical step in its physicochemical profiling.
Scientific Rationale
The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[2] For the carboxylic acid group, at pH values below its pKa, it will be predominantly in its neutral (protonated) form (-COOH). Above the pKa, it will be in its anionic (deprotonated) form (-COO⁻). Conversely, for the piperidine nitrogen, at pH values below its pKa, it will be in its cationic (protonated) form (>NH₂⁺-). Above its pKa, it will be in its neutral (deprotonated) form (>NH-). The hydrochloride salt form indicates that the piperidine nitrogen is protonated.
Understanding these pKa values is crucial for predicting the molecule's charge at physiological pH (approx. 7.4), which dictates its behavior in the body.[3]
Recommended Methodology: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reproducibility.[4][5] The method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).
1.2.1. Experimental Protocol
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride in deionized water or a suitable co-solvent if aqueous solubility is low. A typical concentration is at least 10⁻⁴ M.[6] To maintain a constant ionic strength, 0.15 M KCl can be added to the solution.[6]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[6]
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel (e.g., at 25°C or 37°C).
-
To determine both pKa values, first titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of the carboxylate.
-
Then, titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise volumes (e.g., 0.05 mL increments).[6]
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH is reached (e.g., pH 12).
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the pKa of the carboxylic acid and the piperidine nitrogen. The pKa values can be determined from the midpoints of the buffer regions on the curve or more accurately from the peaks of the first derivative plot (ΔpH/ΔV vs. volume).[3]
Alternative Methodology: Capillary Electrophoresis (CE)
For compounds that are available in very small quantities or have low solubility, capillary electrophoresis is a powerful alternative.[7] It measures the change in the molecule's effective mobility as a function of the pH of the background electrolyte.[8][9]
Caption: Workflow for pKa determination.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the partition coefficient (P) between an oily (n-octanol) and an aqueous phase.
-
LogP is the logarithm of the partition coefficient of the neutral (unionized) form of the molecule.[10]
-
LogD is the logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms (ionized and unionized) of the compound in the two phases at a specific pH.[11]
For an ionizable compound like 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride, LogD is the more physiologically relevant parameter.
Recommended Methodology: Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement principle.[10][11][12]
2.1.1. Experimental Protocol
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a buffer of a specific pH, e.g., 7.4 for LogD₇.₄).
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M in either phase.
-
Partitioning:
-
Add known volumes of the two phases and a known amount of the stock solution to a suitable vessel.
-
Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (this can take from several minutes to hours).[12]
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[13]
-
Calculation:
-
For LogP (measured at a pH where the molecule is neutral): LogP = log₁₀([Concentration in Octanol] / [Concentration in Water])
-
For LogD (measured at a specific pH): LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer])[11]
-
Alternative Methodology: Reverse-Phase HPLC (OECD 117)
For higher throughput, a reversed-phase HPLC method can be used to estimate LogP/LogD.[14][15] This method correlates the retention time of the compound on a C18 column with the known LogP values of a series of standard compounds.[16][17]
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. For an ionizable compound, solubility is highly dependent on pH. Therefore, determining the pH-solubility profile is essential.
Scientific Rationale
The hydrochloride salt form is expected to have higher aqueous solubility than the free base, particularly at acidic pH.[18] As the pH increases towards the isoelectric point (the pH at which the net charge is zero), the solubility is expected to decrease. At higher pH values, where the deprotonated, anionic form dominates, solubility may increase again. Deviations from the expected Henderson-Hasselbalch solubility-pH profile can indicate phenomena such as self-aggregation.[19][20]
Recommended Methodology: Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[21][22]
3.2.1. Experimental Protocol
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).
-
Equilibration: Add an excess amount of solid 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride to vials containing each buffer.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, check that excess solid remains. Separate the solid from the supernatant by centrifugation or filtration.
-
pH Measurement: Accurately measure the pH of the final saturated solution.[21]
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution.
Caption: Workflow for pH-solubility profile determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a hydrochloride salt, it is typically a sharp, well-defined temperature or a narrow range.
Recommended Methodology: Capillary Method (USP <741>)
This is the most common and pharmacopeia-accepted method for melting point determination.[23][24]
4.1.1. Experimental Protocol
-
Sample Preparation: Ensure the sample is finely powdered and completely dry.[25] Load the powder into a capillary tube to a height of 2-3 mm and pack it tightly by tapping.[26][27][28]
-
Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.[25]
-
Measurement:
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[26]
-
Then, decrease the heating rate to 1-2°C per minute.[28][29]
-
Record the temperature at which the first drop of liquid appears (onset of melt).
-
Record the temperature at which the last solid crystal disappears (clear point).[29]
-
The melting point is reported as this range.
-
Stability Assessment
Evaluating the stability of a new chemical entity is a critical regulatory requirement and informs formulation development, packaging, and storage conditions.[30][31] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[32]
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[33][34] These studies also help develop and validate stability-indicating analytical methods.[35][36] The compound is subjected to conditions more severe than those used for accelerated stability testing.
5.1.1. Experimental Protocols
-
Hydrolytic Stability:
-
Dissolve the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) solutions.
-
Heat the solutions (e.g., at 60-80°C) for a defined period (e.g., 24-48 hours).[36]
-
-
Oxidative Stability:
-
Dissolve the compound in a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[36]
-
Store at room temperature or slightly elevated temperature for a defined period.
-
-
Photostability (ICH Q1B):
-
Expose the solid compound and a solution of the compound to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Thermal Stability:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.
-
For all studies, samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is typically to achieve 5-20% degradation of the active substance.[33]
Structural and Spectroscopic Characterization
A complete physicochemical profile requires unambiguous confirmation of the molecular structure. This is achieved through a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework and the connectivity of the atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the N-H stretches of the protonated amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate molecular weight, confirming the elemental composition of the molecule.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including its stereochemistry and crystal packing.
Conclusion
The physicochemical properties of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride are intrinsically linked and dictate its potential as a therapeutic agent. A systematic and rigorous evaluation, as outlined in this guide, is paramount. By first establishing the pKa values, a researcher can then logically proceed to investigate pH-dependent properties like LogD and solubility. Complementary data on melting point, stability under stress conditions, and definitive structural analysis provide a complete data package essential for informed decision-making in the drug development process. Adherence to established protocols, such as those from the OECD and ICH, ensures that the data generated is robust, reliable, and suitable for regulatory submission.
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